4-[3-(Aminomethyl)pentan-3-yl]morpholine CAS 891647-39-5 properties
4-[3-(Aminomethyl)pentan-3-yl]morpholine CAS 891647-39-5 properties
An In-Depth Technical Guide to 4-[3-(Aminomethyl)pentan-3-yl]morpholine (CAS 891647-39-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 4-[3-(Aminomethyl)pentan-3-yl]morpholine, a unique bifunctional chemical building block. The structure is characterized by a central quaternary carbon atom substituted with two ethyl groups, imparting significant steric hindrance. This core is further functionalized with a primary aminomethyl group and a morpholine ring, two motifs of high value in medicinal chemistry. This document details the compound's physicochemical properties, proposes a robust synthetic pathway, outlines detailed analytical characterization protocols, and discusses its potential applications in drug discovery as a conformationally constrained scaffold.
Chemical Identity and Physicochemical Properties
4-[3-(Aminomethyl)pentan-3-yl]morpholine is a saturated heterocyclic organic compound. The presence of a primary amine and a tertiary amine (within the morpholine ring) defines its chemical reactivity, while the gem-diethyl group at the C3 position of the pentane backbone creates a fixed, sterically demanding environment.
Structural and Molecular Data
| Property | Value | Source |
| CAS Number | 891647-39-5 | - |
| Molecular Formula | C₁₂H₂₆N₂O | Calculated |
| Molecular Weight | 214.35 g/mol | Calculated[1] |
| IUPAC Name | 4-[3-(Aminomethyl)pentan-3-yl]morpholine | - |
| Canonical SMILES | CCC(C)(CN)CN1CCOCC1 | - |
| InChI Key | InChI=1S/... (Not available) | - |
Predicted Physicochemical Properties
Note: As this is a specialized chemical, experimental data is not widely published. The following properties are estimated based on its structure using standard computational models.
| Property | Predicted Value | Rationale / Significance |
| Boiling Point | ~280-300 °C at 760 mmHg | High molecular weight and hydrogen bonding capability from the primary amine suggest a high boiling point. |
| logP (o/w) | ~2.3 - 2.8 | The aliphatic nature is balanced by the polar amine and morpholine groups, suggesting moderate lipophilicity suitable for drug candidates. |
| pKa (Primary Amine) | ~10.2 - 10.6 | Typical for a primary alkylamine, available for salt formation and nucleophilic reactions. |
| pKa (Morpholine) | ~7.8 - 8.2 | The morpholine nitrogen is less basic due to the inductive effect of the oxygen atom. |
| Solubility | Soluble in alcohols and polar organic solvents. Low to moderate solubility in water. | Expected behavior for a compound of this size with both polar and non-polar regions. Morpholine itself is miscible with water[2]. |
Rationale and Potential Applications in Drug Development
The structural features of 4-[3-(Aminomethyl)pentan-3-yl]morpholine make it a compelling scaffold for medicinal chemistry.
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Conformational Rigidity : The α,α-disubstituted (gem-diethyl) core restricts bond rotation. Incorporating such motifs into peptide-based drugs can lock them into a bioactive conformation and increase resistance to proteolytic degradation by enzymes[3][4][5].
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Primary Amine Handle : The aminomethyl group serves as a versatile synthetic handle for derivatization. It can be readily acylated, alkylated, or used in peptide coupling reactions to attach the scaffold to other molecules of interest.
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Morpholine Moiety : The morpholine ring is a highly privileged structure in drug discovery. It is often used to improve pharmacokinetic properties, such as increasing aqueous solubility, enhancing metabolic stability, and acting as a hydrogen bond acceptor[6][7][8]. Its inclusion can mitigate toxicity issues sometimes associated with other amine heterocycles.
This combination makes the compound an ideal starting point for developing novel protease inhibitors, receptor ligands, or other therapeutics where a constrained, three-dimensional structure is desirable.
Proposed Synthesis Pathway
Diagram: Proposed Synthetic Route
Caption: A plausible 6-step synthesis of the target molecule.
Detailed Experimental Protocol
Causality and Experimental Choices: This protocol is designed for robustness and selectivity. The use of a malonic ester synthesis is a classic method for creating quaternary carbons. The subsequent steps rely on selective functionalization of a primary diol. Using tosylates and azides provides clean, high-yielding transformations, avoiding harsh conditions where possible.
Protocol:
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Synthesis of Diethyl 2,2-diethylmalonate:
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To a solution of sodium ethoxide (2.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.
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Allow the mixture to warm to room temperature and stir for 30 minutes.
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Add ethyl bromide (2.2 eq) dropwise, maintaining the temperature below 40 °C.
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Heat the reaction to reflux for 4 hours. Monitor by TLC or GC-MS for disappearance of starting material.
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Cool, filter off the sodium bromide precipitate, and remove ethanol under reduced pressure. Purify by vacuum distillation. Rationale: This standard dialkylation of malonic ester efficiently creates the gem-diethyl core.
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-
Synthesis of 2,2-Diethylpropane-1,3-diol:
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Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C and add a solution of diethyl 2,2-diethylmalonate (1.0 eq) in THF dropwise.
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After addition, allow the reaction to warm to room temperature and then heat to reflux for 3 hours.
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Cool to 0 °C and carefully quench the reaction by sequential, slow addition of water, then 15% NaOH (aq), then water again (Fieser workup).
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Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield the crude diol, which can be purified by crystallization or distillation. Rationale: LiAlH₄ is a powerful reducing agent necessary to reduce both ester groups to alcohols.
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-
Synthesis of 3-(Hydroxymethyl)-3-ethylpentan-1-ol tosylate:
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Dissolve the diol (1.0 eq) in pyridine at 0 °C.
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Add p-toluenesulfonyl chloride (TsCl, 1.0 eq) portion-wise, ensuring the temperature remains near 0 °C.
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Stir at 0 °C for 4-6 hours. Rationale: By using exactly one equivalent of TsCl at low temperature, we can achieve selective mono-tosylation of one of the sterically equivalent primary alcohols.
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Quench with cold water and extract with ethyl acetate. Wash the organic layer with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify by flash chromatography.
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Synthesis of 1-Azido-3-(hydroxymethyl)-3-ethylpentane:
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Dissolve the tosylate (1.0 eq) in dimethylformamide (DMF).
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Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 80 °C for 12 hours.
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Cool, pour into water, and extract with diethyl ether. Wash the organic layers extensively with water to remove DMF, then with brine. Dry and concentrate to yield the azide. Rationale: This is a standard Sₙ2 reaction. Azide is an excellent nucleophile and can later be reduced to the primary amine.
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Synthesis of 4-(3-(Azidomethyl)pentan-3-yl)morpholine:
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Dissolve the azido-alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C.
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Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise and stir for 1 hour.
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Add morpholine (2.0 eq) and allow the reaction to warm to room temperature, stirring overnight.
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Wash with water and brine, dry, and concentrate. Purify by flash chromatography. Rationale: The remaining alcohol is converted to a good leaving group (mesylate) in situ, which is then displaced by morpholine to form the final C-N bond.
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Synthesis of 4-[3-(Aminomethyl)pentan-3-yl]morpholine (Target):
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Dissolve the azide from the previous step in methanol or ethanol.
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Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
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Hydrogenate the mixture under a balloon of H₂ gas (or in a Parr shaker at 50 psi) until TLC shows complete consumption of the starting material.
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Filter the catalyst through Celite and concentrate the filtrate to yield the final product. Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an azide to a primary amine without affecting the other functional groups.
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Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.
Diagram: Analytical Workflow
Caption: Standard workflow for purification and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a solvent like CDCl₃ or MeOD[10][11].
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¹H NMR (400 MHz, CDCl₃) - Predicted Signals:
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δ ~ 3.70 ppm (t, 4H): Protons on carbons adjacent to the oxygen in the morpholine ring (-O-CH ₂-).
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δ ~ 2.65 ppm (s, 2H): Methylene protons of the aminomethyl group (-C-CH ₂-NH₂).
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δ ~ 2.50 ppm (t, 4H): Protons on carbons adjacent to the nitrogen in the morpholine ring (-N-CH ₂-).
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δ ~ 2.35 ppm (s, 2H): Methylene protons connecting the quaternary carbon to the morpholine nitrogen (-C-CH ₂-N<).
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δ ~ 1.40 ppm (q, 4H): Methylene protons of the two ethyl groups (-CH ₂-CH₃).
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δ ~ 1.30 ppm (s, 2H): Broad singlet for the primary amine protons (-NH₂).
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δ ~ 0.85 ppm (t, 6H): Methyl protons of the two ethyl groups (-CH₂-CH ₃).
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¹³C NMR (100 MHz, CDCl₃) - Predicted Signals:
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δ ~ 67.0 ppm: Morpholine carbons adjacent to oxygen (-C H₂-O-).
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δ ~ 60.5 ppm: Methylene carbon attached to morpholine nitrogen.
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δ ~ 54.0 ppm: Morpholine carbons adjacent to nitrogen (-C H₂-N-).
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δ ~ 48.2 ppm: Aminomethyl carbon (-C H₂-NH₂).
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δ ~ 40.1 ppm: Quaternary carbon.
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δ ~ 25.5 ppm: Methylene carbons of the ethyl groups.
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δ ~ 8.5 ppm: Methyl carbons of the ethyl groups.
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Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is used to confirm the elemental composition.
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Expected Result (ESI+): The primary observable ion will be the protonated molecule, [M+H]⁺.
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Calculated Exact Mass for [C₁₂H₂₇N₂O]⁺: 215.2118
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Observed m/z: Should be within 5 ppm of the calculated exact mass.
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups.
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~3300-3400 cm⁻¹ (two bands, weak-medium): N-H symmetric and asymmetric stretching of the primary amine.
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~2850-2960 cm⁻¹ (strong): Aliphatic C-H stretching.
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~1590-1650 cm⁻¹ (medium): N-H scissoring bend of the primary amine.
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~1115 cm⁻¹ (strong): C-O-C asymmetric stretching of the morpholine ether linkage.
Safety and Handling
No specific toxicology data is available for this compound. Standard laboratory precautions for handling aliphatic amines should be followed[12][13].
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. The compound is expected to be a skin and eye irritant and may be harmful if swallowed[14].
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-[3-(Aminomethyl)pentan-3-yl]morpholine (CAS 891647-39-5) is a structurally interesting and synthetically accessible building block. Its unique combination of a conformationally rigid gem-diethyl core, a reactive primary amine, and a pharmacokinetically favorable morpholine moiety makes it a valuable tool for medicinal chemists and drug discovery professionals aiming to explore new chemical space. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the preparation and characterization of this promising scaffold.
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